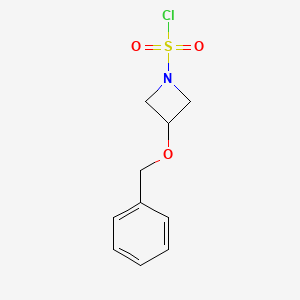
3-Phenylmethoxyazetidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonyl chlorides, such as “3-Phenylmethoxyazetidine-1-sulfonyl chloride”, are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group . They are typically used as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides consists of a sulfur atom bonded to two oxygen atoms (forming a SO2 group), an organic group ®, and a chlorine atom . The specific molecular structure of “this compound” would depend on the nature of the R group.Chemical Reactions Analysis
Sulfonyl chlorides are reactive intermediates in organic synthesis. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters . The specific reactions that “this compound” can undergo would depend on the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides can vary widely depending on the nature of the R group . Without specific information on “this compound”, it’s difficult to provide accurate details.Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Analysis
The regioselective synthesis of sulfonyl-containing triazole derivatives demonstrates the relevance of sulfonyl groups in medicinal chemistry and drug design. The process involves a classical sulfonamidation reaction, highlighting the operational simplicity and efficiency of such reactions in producing compounds with moderate anticancer activity against various cancer cell lines (Salinas-Torres et al., 2022).
Biological Activities and Synthesis of Derivatives
The synthesis of 1,3-oxazolidin-2-one derivatives, which play a significant role in the structure of many drugs, underscores the importance of sulfonyl chlorides in creating compounds with antimicrobial properties. This research highlights the potential of these derivatives, particularly in combating Gram-positive bacteria like Staphylococcus aureus (Karaman et al., 2018).
Solid-Phase Synthesis of Disubstituted 1,3-Oxazolidin-2-ones
The use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones demonstrates a novel approach in the synthesis of heterocyclic compounds with potential antibacterial activity. This method allows for the preparation of oxazolidinones with high enantiopurity, highlighting the versatility of sulfonyl chlorides in medicinal chemistry (Holte et al., 1998).
Glycoconjugation Method Using Carbohydrate Sulfonyl Chlorides
The introduction of a new glycoconjugation method using carbohydrate sulfonyl chlorides for synthesizing glycosylated cholesterol absorption inhibitors illustrates the potential of sulfonyl chlorides in developing treatments for cholesterol-related disorders. This method offers a facile approach to creating glycoconjugates, showcasing the adaptability of sulfonyl chlorides in therapeutic applications (Kvaernø et al., 2005).
Synthesis and Reactivity of Azetidine Derivatives
The synthesis and reactivity of azetidine derivatives, including 3-haloazetidines and 3-sulfonyloxyazetidines, provide a comprehensive overview of their importance across various scientific fields. This review highlights the potential applications and reactivity of these compounds, indicating the versatility of sulfonyl chlorides in synthesizing structurally diverse and biologically relevant molecules (Van Brabandt et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-phenylmethoxyazetidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNMUZKKXMJSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

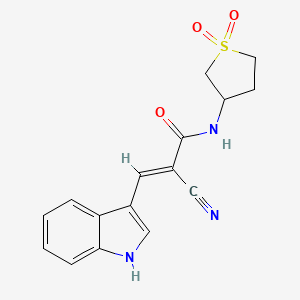
![N-(cyclopropylmethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2756216.png)
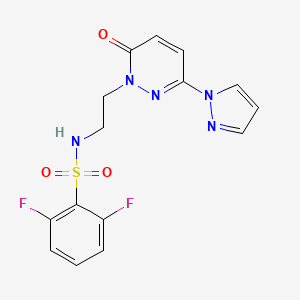
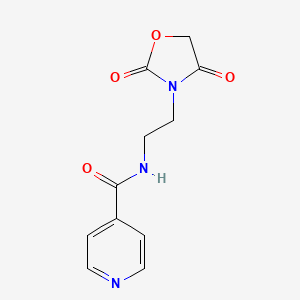
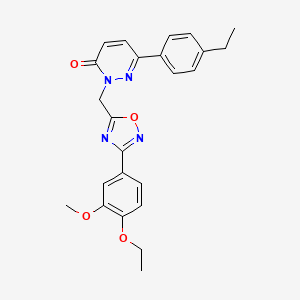
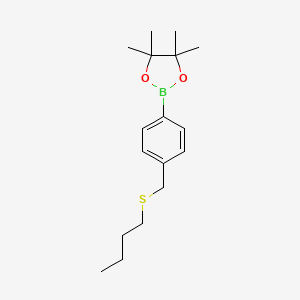

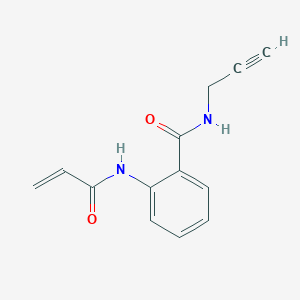
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2756225.png)
![N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2756230.png)
![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)
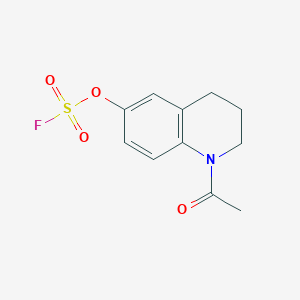
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)